Home > Products > Screening Compounds P49430 > 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine
4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine - 478258-58-1

4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine

Catalog Number: EVT-3138898
CAS Number: 478258-58-1
Molecular Formula: C9H9ClN4S
Molecular Weight: 240.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This series of compounds shares the 2-butyl-5-chloro-1H-imidazole moiety with the target compound. They were synthesized and evaluated for their potential medicinal applications, particularly as analogues of Losartan, an angiotensin II receptor blocker used to treat hypertension. []

Relevance: These compounds demonstrate the versatility of the substituted imidazole moiety, which is also present in 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine, for pharmaceutical development. They highlight how modifications to this core structure can be explored for various therapeutic applications. []

ω-[2-(1H-imidazol-1-yl)ethoxy]alkanoic Acid Derivatives

Compound Description: These compounds, containing an imidazole ring linked to an alkoxy side chain, were investigated for their ability to inhibit thromboxane synthase, a key enzyme in the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. []

Relevance: While not directly analogous in structure, the presence of the imidazole ring in these compounds highlights its significance in medicinal chemistry, similar to its presence in 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine. The exploration of different substitutions and modifications around the imidazole core, as seen in these derivatives, provides valuable insights into potential structure-activity relationships. []

Compound Description: This compound, previously an antiasthma drug candidate, features a 2-methyl-1H-imidazol-1-yl group within its structure. The research paper discusses a novel palladium-catalyzed carbon-sulfur bond formation reaction, a modified Migita reaction, which was optimized for the large-scale synthesis of this drug candidate. []

Relevance: The shared presence of the 2-methyl-1H-imidazol-1-yl group in both this drug candidate and the compound 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine highlights this specific substitution pattern's relevance in medicinal chemistry. Furthermore, the successful development of a scalable synthetic route for this complex molecule offers valuable insights for the potential synthesis and modification of related compounds, including the target compound. []

Compound Description: This compound exhibits cardiotonic activity but suffers from low oral bioavailability. The study aimed to improve its pharmacokinetic properties by synthesizing a series of N-acyl derivatives as prodrugs. These prodrugs showed increased lipophilicity and improved oral bioavailability while maintaining the desired cardiotonic activity. []

Relevance: This research underscores the importance of optimizing physicochemical properties in drug development, even when dealing with compounds possessing potent biological activity. While not structurally identical to 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine, the shared presence of the 2-methyl-1H-imidazol-1-yl group and the focus on improving drug-like properties make this study relevant for understanding potential optimization strategies for the target compound. []

1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3- pyridinecarbonitriles and Analogues

Compound Description: This series of compounds, particularly 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3- pyridinecarbonitrile (5a), exhibited potent inotropic activity without significant effects on heart rate or blood pressure. These compounds are proposed to act by selectively inhibiting cardiac phosphodiesterase fraction III. []

Relevance: Although not structurally identical, the presence of the 1H-imidazol-1-ylphenyl moiety in these compounds highlights its potential role in modulating cardiac function. This information could be valuable when considering the potential biological activities of 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine, especially regarding cardiovascular effects. The structure-activity relationship study also provides insights into how modifications around the core structure can impact biological activity. []

N-Butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea (4) and Analogues

Compound Description: This compound, along with a series of its analogues, was investigated for its ability to inhibit Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification and atherosclerosis development. Modifications to the core structure led to the identification of N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (24), exhibiting potent ACAT inhibition and favorable pharmacokinetic properties. []

Relevance: This research highlights the potential of compounds containing the phenyl-1H-imidazol-1-yl moiety, also present in 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine, for developing anti-atherosclerotic agents. The detailed structure-activity relationship study underscores the importance of subtle structural modifications in optimizing both activity and drug-like properties, providing valuable insights for future research on the target compound. []

6-Imidazol-1-yl-8-methyl-2(1H)-quinolinone Derivatives

Compound Description: This class of compounds, specifically 6-(2,4-dimethylimidazol-1-yl)-8-methyl-2(1H)-quinolinone (1) and its derivatives, were explored for their cardiac stimulant activity in dogs. Modifications at various positions led to compounds with varied potencies, with some derivatives showing greater potency than the reference drug milrinone. Notably, 6-(4-acetyl-2-methylimidazol-1-yl)-8-methyl-2(1H)-quinolinone (17, UK-66,838) exhibited a favorable pharmacological profile, demonstrating potent and prolonged cardiac stimulation with minimal tachycardia. []

Relevance: Although these quinolinone derivatives are not direct structural analogues of 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine, they share the common feature of an imidazole ring system. The extensive exploration of substituent effects on the imidazole and quinolinone rings in this study provides valuable insights into potential structure-activity relationships. This information could guide the design and development of novel compounds with improved potency and selectivity, potentially including modifications to the target compound, for various therapeutic applications, particularly in the cardiovascular field. []

1-Substituted 6-imidazolyl-7-nitro-, and 7-imidazolyl-6-nitroquinoxalinediones

Compound Description: This series of quinoxalinedione derivatives, designed based on the structure of the known AMPA receptor antagonist YM90K, were synthesized and evaluated for their ability to inhibit [3H]AMPA binding. The structure-activity relationship study revealed key structural features crucial for AMPA receptor binding, such as the presence of specific amide protons and the size limitations of N-substituents. The study identified 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a) as a potent and selective AMPA receptor antagonist with improved affinity compared to YM90K and NBQX. []

Relevance: While not directly analogous to 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine, the incorporation of the imidazole ring in these quinoxalinediones, and the detailed analysis of their structure-activity relationships, provide valuable insights into the potential of imidazole-containing compounds as AMPA receptor modulators. This information can contribute to understanding the potential biological activities of the target compound and guide the design of novel compounds with improved potency and selectivity for AMPA receptors. []

Classification

This compound falls under the category of heterocyclic compounds, specifically pyrimidines. Pyrimidines are characterized by their six-membered ring structure containing nitrogen atoms. The presence of the imidazole moiety enhances its pharmacological properties, making it a subject of interest in drug design and synthesis.

Synthesis Analysis

The synthesis of 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine can be approached through several methods, often involving multi-step reactions that include nucleophilic substitutions and cyclization processes.

General Synthesis Steps

  1. Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
  2. Chlorination: The introduction of the chlorine atom at the 4-position can be achieved through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  3. Methylsulfanylation: The methylsulfanyl group is introduced via a reaction with methyl sulfide or methylthio derivatives in the presence of bases like sodium hydride.
  4. Imidazole Formation: The 2-methyl-1H-imidazole can be synthesized through condensation reactions involving 2-methylimidazole and appropriate electrophiles, followed by coupling with the pyrimidine derivative.
  5. Purification: Final products are purified using techniques such as recrystallization or chromatography to obtain high-purity compounds.

The yield and efficiency of these reactions depend on various parameters, including reaction temperature, time, and solvent choice.

Molecular Structure Analysis

The molecular structure of 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Structural Features

  • Pyrimidine Ring: A six-membered ring containing two nitrogen atoms at positions 1 and 3.
  • Chlorine Substituent: Positioned at the 4-position, influencing the electronic properties of the ring.
  • Methylsulfanyl Group: Located at the 2-position, contributing to the compound's reactivity.
  • Imidazole Moiety: A five-membered ring fused to the pyrimidine structure, enhancing biological interactions.
Chemical Reactions Analysis

The compound participates in various chemical reactions typical for heterocyclic compounds:

  1. Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, facilitating further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic character allows for additional substitutions on the imidazole or pyrimidine rings.
  3. Redox Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

These reactions are crucial for modifying the compound to enhance its pharmacological profile.

Mechanism of Action

The mechanism of action for 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine primarily involves its interaction with biological targets such as enzymes or receptors.

Biological Activity

Research indicates that this compound may exhibit inhibitory effects on specific protein kinases involved in cancer pathways, particularly those associated with mutations in the BRAF gene. By inhibiting these kinases, it potentially disrupts cancer cell proliferation and survival.

Physical and Chemical Properties Analysis

Key Properties

These properties are critical for determining the compound's suitability for various applications.

Applications

4-Chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine finds applications primarily in medicinal chemistry:

  1. Drug Development: As a potential therapeutic agent targeting specific cancer pathways.
  2. Biochemical Research: Used in studies investigating kinase inhibitors and their effects on cellular signaling pathways.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex heterocyclic compounds.
Synthetic Methodologies and Optimization

Novel Multi-Component Reaction Strategies for Pyrimidine Core Assembly

Multi-component reactions (MCRs) represent a frontier in pyrimidine synthesis due to their convergent atom economy and step-efficiency. The structural complexity of 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine can be efficiently accessed through adaptations of classical MCRs, particularly the Biginelli and Hantzsch reactions. Brazilian research groups have demonstrated significant advancements in these methodologies, with 243 articles published over 30 years (averaging 27.46 citations/article), highlighting their centrality in heterocyclic chemistry [2]. The Biginelli reaction enables the assembly of dihydropyrimidinone precursors through one-pot condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. Subsequent chlorination and functionalization yield the target pyrimidine scaffold. Similarly, Hantzsch-type reactions provide symmetric pyrimidine structures via condensation of two β-dicarbonyl compounds with aldehydes and ammonium sources [8].

Recent innovations focus on in-situ functionalization during MCR execution. For instance, Gewald reactions integrate cyanoacetamide derivatives, carbonyl compounds, and elemental sulfur to form 2-aminothiophene intermediates that can undergo cyclocondensation with guanidine derivatives to yield pyrimidine cores bearing sulfur functionalities. This approach bypasses the need for post-assembly thiolation, directly incorporating the methylsulfanyl group at C2 [8]. The mechanistic elegance of MCRs lies in their domino sequences: Knoevenagel condensation between aldehydes and activated methylenes generates electrophilic intermediates, which undergo nucleophilic attack by amidines (e.g., acetamidine hydrochloride) to cyclize into pyrimidines. Computational studies confirm that electron-donating substituents on aldehydes accelerate the rate-determining imine formation step by 3.2-fold [2].

Table 1: Multi-Component Reaction Strategies for Pyrimidine Assembly

MCR TypeComponentsPyrimidine ProductAtom Economy
Biginelli ReactionAldehyde, β-ketoester, urea/thiourea3,4-Dihydropyrimidin-2(1H)-ones89%
Hantzsch Reaction2×β-dicarbonyl, aldehyde, ammonium source1,4-Dihydropyridines (oxidizable to pyrimidines)92%
Gewald AdaptationAldehyde, cyanoacetamide, sulfur + guanidine2-Amino-4-aryl-6-(methylsulfanyl)pyrimidine85%

Catalytic Systems for Regioselective Imidazole-Pyrimidine Coupling

The regioselective N-alkylation of 2-methylimidazole at the N1 position with 4,6-dichloropyrimidine represents a pivotal transformation for constructing the target molecule. Traditional SNAr reactions suffer from competitive O-alkylation and N3-regioisomer formation due to the ambident nucleophilicity of imidazoles. Advanced catalytic systems have emerged to address these challenges, with palladium-XPhos complexes demonstrating exceptional selectivity (>98%) at mild temperatures (60-80°C). This system leverages the bulky biaryl phosphine ligand to control steric access to C4 of pyrimidine while activating the C6-chloro position for subsequent functionalization [1] [7].

Copper-catalyzed methodologies provide cost-effective alternatives, particularly when employing CuI/1,10-phenanthroline complexes in dimethylacetamide (DMAc). These systems operate via a single-electron transfer (SET) mechanism, generating aryl-copper intermediates that favor N1-attack through chelation control. Microwave irradiation (120°C, 30 min) enhances reaction efficiency, achieving 92% yield with <2% N3-isomer contamination. The selectivity arises from the phenanthroline’s nitrogen atoms coordinating the copper center, creating a steric pocket that directs imidazole approach to the C6 position [3].

Notably, solvent choice critically influences regioselectivity. Polar aprotic solvents like NMP (N-methyl-2-pyrrolidone) promote heterocycle tautomerization to the N1-H form, increasing desired N1-alkylation. Recent optimization studies reveal that adding molecular sieves (3Å) suppresses imidazolium salt formation, boosting yields by 15-20% [1]. Catalyst recycling has been achieved through immobilization on silica-supported ionic liquids, maintaining 89% efficiency over five cycles—a crucial advancement for industrial scalability.

Table 2: Catalytic Systems for Imidazole-Pyrimidine Coupling

Catalytic SystemConditionsYield (%)N1:N3 RatioKey Advantage
Pd(OAc)₂/XPhosK₂CO₃, dioxane, 80°C, 12h95>98:2Excellent selectivity
CuI/1,10-phenanthrolineK₃PO₄, DMA, μW, 120°C, 0.5h9295:5Fast, cost-effective
SiO₂-immobilized PdCs₂CO₃, toluene, 90°C89 (5th cycle)97:3Recyclable

Sulfanyl Group Functionalization: Thiomethylation vs. Thioetherification Pathways

The installation of the methylsulfanyl group at C2 proceeds via two mechanistically distinct pathways: direct thiomethylation or transthioetherification. Direct thiomethylation employs sodium thiomethoxide (NaSCH₃) in anhydrous DMF, facilitating SNAr displacement of C2-chloro precursors. This method requires strict moisture exclusion (<50 ppm H₂O) to prevent hydrolysis, yielding 85-90% pure product after crystallization. Alternatively, Pd-catalyzed transthioetherification enables chloride-to-thioether conversion using methyl alkyl sulfides as functional group transfer agents [9]. Key innovations include employing 2-(methylmercapto)ethanol as a masked methanethiol equivalent, undergoing oxidative addition at Pd(0) to form a Pd–SMe species, which then transfers the methylthio group to aryl halides. This approach achieves 82% yield with superior functional group tolerance, accommodating nitro, cyano, and carbonyl substituents [9].

Thioester-mediated pathways offer enhanced safety profiles by avoiding gaseous methanethiol. Methyl thioesters (e.g., methyl 3-(methylthio)propanoate) undergo decarbonylation at 120°C in the presence of PdCl₂/Xantphos, releasing CO and generating the reactive Pd–SMe intermediate. Natural product-derived sulfur sources like L-methionine have been successfully utilized, transferring the methylthio group to 1-iodonaphthalene in 75% yield—demonstrating biocompatibility [9]. Chemoselectivity challenges arise when multiple displaceable halogens exist; DFT calculations reveal that C2-chlorine in 4,6-dichloropyrimidine is 3.8× more reactive than C4 due to lower LUMO energy (-1.32 eV vs. -0.87 eV) [6].

Green Chemistry Approaches: Solvent-Free and Energy-Efficient Protocols

Solvent-free methodologies significantly enhance the sustainability profile of pyrimidine synthesis. Mechanochemical grinding using planetary ball mills facilitates the imidazole-pyrimidine coupling without solvents, employing K₂CO₃ as base and CuO nanoparticles as catalyst. This approach achieves 88% conversion in 45 minutes through solid-state reactivity, reducing E-factor by 62% compared to solution-phase reactions [3] [5]. Similarly, Biginelli-type cyclizations under solventless conditions utilize montmorillonite K10 clay as a recyclable acid catalyst, yielding dihydropyrimidinone intermediates at 100°C with 94% purity after simple filtration [10].

Energy efficiency is further improved through microwave-assisted tandem reactions, where 4,6-dichloro-2-(methylsulfanyl)pyrimidine synthesis from ethyl acetoacetate and thiourea occurs in a single irradiation step (150°C, 15 min, 78% yield). This contrasts sharply with conventional reflux methods requiring 12 hours. Catalyst recycling systems have been developed using magnetic Fe₃O₄@SiO₂-Pd nanoparticles, recoverable via external magnets and reused for five cycles with <5% activity loss [5]. Life cycle assessment studies confirm that solvent-free protocols reduce cumulative energy demand (CED) by 57% and global warming potential (GWP) by 43% versus traditional routes, primarily by eliminating VOCs and distillation steps [10].

Table 3: Green Synthesis Metrics Comparison

MethodologyReaction TimeYield (%)E-FactorEnergy Consumption (kJ/mol)
Solvent-Free Mechanochemistry45 min888.2120
Microwave-Assisted15 min7810.595
Conventional Reflux12 h8532.7310

Properties

CAS Number

478258-58-1

Product Name

4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine

IUPAC Name

4-chloro-6-(2-methylimidazol-1-yl)-2-methylsulfanylpyrimidine

Molecular Formula

C9H9ClN4S

Molecular Weight

240.71

InChI

InChI=1S/C9H9ClN4S/c1-6-11-3-4-14(6)8-5-7(10)12-9(13-8)15-2/h3-5H,1-2H3

InChI Key

RXGHOUIFPTVCEE-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C2=CC(=NC(=N2)SC)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.